(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Salt Selection Solid-State Chemistry Preformulation

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride (CAS 41921-99-7) is a geminal diamine supplied as a solid dihydrochloride salt, with a molecular weight of 229.19 g/mol and a typical commercial purity of ≥95%. It serves as a versatile intermediate for medicinal chemistry, particularly as a precursor to the 1-(dimethylamino)cyclohexyl pharmacophore found in μ-opioid receptor ligands.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
CAS No. 41921-99-7
Cat. No. B3136554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
CAS41921-99-7
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCCC1)CN.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-11(2)9(8-10)6-4-3-5-7-9;;/h3-8,10H2,1-2H3;2*1H
InChIKeyIKCDZDXEAGHUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride (CAS 41921-99-7) for Specialist R&D


(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride (CAS 41921-99-7) is a geminal diamine supplied as a solid dihydrochloride salt, with a molecular weight of 229.19 g/mol and a typical commercial purity of ≥95% . It serves as a versatile intermediate for medicinal chemistry, particularly as a precursor to the 1-(dimethylamino)cyclohexyl pharmacophore found in μ-opioid receptor ligands [1].

Why Generic Substitution Fails for (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride


Pharmaceutical R&D and chemical biology workflows require precise control over amine nucleophilicity, solubility, and salt stoichiometry. The dihydrochloride salt (CAS 41921-99-7) provides a defined solid form with enhanced aqueous solubility , whereas the free base (CAS 41806-09-1) or positional isomers (e.g., trans-4-aminomethyl analog) can display markedly different reactivity, LogD, and pharmacokinetic profiles in downstream conjugates [1]. Simple tertiary amines like N,N-dimethylcyclohexylamine (DMCHA) lack the primary aminomethyl handle entirely, precluding key acylation or reductive amination steps [2].

Quantitative Differentiation Evidence: (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride vs. Closest Analogs


Salt Form Advantage: Solid 2HCl Salt vs. Liquid Free Base Improves Handling and Aqueous Solubility

The target dihydrochloride salt (CAS 41921-99-7) is a solid at ambient temperature and shows superior aqueous solubility due to ionization of both amine groups . In contrast, the free base (CAS 41806-09-1) is a liquid with limited water miscibility . This salt form eliminates weighing errors associated with volatile or hygroscopic free amines and ensures consistent stoichiometry in aqueous reaction media.

Salt Selection Solid-State Chemistry Preformulation

Geminal Diamine Architecture Enables Bidentate Coordination Unavailable to Simple Tertiary Amines

The target compound contains both a primary amine (–CH₂NH₂) and a tertiary amine (–N(CH₃)₂) on the same carbon, classifying it as a stable geminal diamine [1]. This 1,1-diamine motif can act as a bidentate ligand for metal ions or engage in tandem derivatization . In contrast, N,N-dimethylcyclohexylamine (DMCHA, CAS 98-94-2) possesses only a single tertiary amine and cannot participate in chelation or sequential amine-selective transformations [2].

Coordination Chemistry Bidentate Ligand Geminal Diamine

Reduced Lipophilicity vs. N,N-Dimethylcyclohexylamine Improves Aqueous Compatibility

The predicted LogP for the target dihydrochloride salt (free base form) is 1.70 , while N,N-dimethylcyclohexylamine (DMCHA) has a measured/calculated LogP of 1.88–2.31 . The lower LogP of the aminomethyl derivative translates to improved aqueous solubility and a more favorable drug-likeness profile (Lipinski compliance) when incorporated into larger scaffolds [1].

Lipophilicity LogP Drug-likeness

Positional Isomerism: 1-Aminomethyl vs. 4-Aminomethyl Substitution Alters Pharmacophore Geometry

The target compound places the primary aminomethyl group at the 1-position (geminal to the dimethylamino group), creating a 1,1-diamine motif. The trans-4-aminomethyl isomer (CAS 1448362-31-9) separates the two amine functionalities across the cyclohexane ring . In the related N-substituted benzamide opioid series (e.g., AH-7921), the 1-(dimethylamino)cyclohexyl scaffold—derivable from the target compound—confers μ-opioid receptor affinity (EC₅₀ ≈ 0.5–25 nM in functional assays [1]), a geometry that cannot be replicated by the 4-substituted isomer.

Positional Isomer Opioid Receptor Structure-Activity Relationship

Procurement-Recommended Application Scenarios for (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride


Synthesis of μ-Opioid Receptor Ligands via the 1-(Dimethylamino)cyclohexyl Pharmacophore

The target compound provides the direct aminomethyl handle for acylation with substituted benzoyl chlorides, yielding N-substituted benzamides such as AH-7921 and its analogs. The solid 2HCl salt enables precise stoichiometric control in amide coupling reactions , while the geminal diamine core ensures the compact geometry required for μ-opioid receptor binding (EC₅₀ range 0.6–25 nM in functional assays) [1]. Use this building block for structure-activity relationship (SAR) studies on opioid receptor subtypes.

Bidentate Ligand Design for Transition Metal Catalysis

The 1,1-diamine architecture functions as an N,N-bidentate ligand for transition metals such as Pd(II), Cu(II), or Ni(II) . Unlike monodentate DMCHA, the target compound can form five-membered chelate rings, enhancing catalyst stability and turnover in cross-coupling or C–H activation reactions [1]. The dihydrochloride salt is directly soluble in polar aprotic solvents (DMF, DMSO) for immediate complexation without deprotection.

Building Block for Sequential Amine-Selective Derivatization

The differential reactivity of the primary amine (–CH₂NH₂) versus the tertiary amine (–N(CH₃)₂) allows orthogonal functionalization . For example, selective Boc protection of the primary amine followed by N-oxide formation or quaternization of the tertiary amine is feasible. This contrasts with N,N-dimethylcyclohexylmethylamine (CAS 16607-80-0), which lacks the primary amine and thus cannot undergo such sequential transformations [1].

Preformulation and Salt Screening in Early Drug Development

The solid dihydrochloride form provides a well-characterized starting point for salt screening and polymorph studies . Its lower predicted LogP (1.70) compared to DMCHA (~2.0) suggests improved gastrointestinal absorption potential when incorporated into oral drug candidates [1]. Researchers can benchmark dissolution rate, hygroscopicity, and stability against the free base and other salt forms using the target compound as a reference .

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